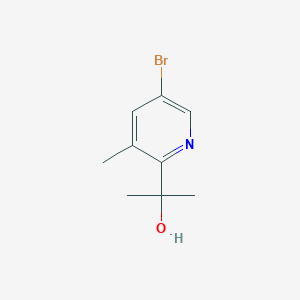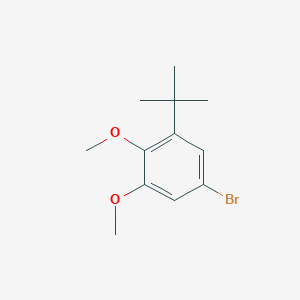
2-Butyne, 1,4-bis(2-propynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyne, 1,4-bis(2-propynyloxy)- is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of two propynyloxy groups attached to a butyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1,4-bis(2-propynyloxy)- typically involves the reaction of 2-butyne-1,4-diol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-Butyne, 1,4-bis(2-propynyloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyne, 1,4-bis(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The propynyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
2-Butyne, 1,4-bis(2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne substrates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyne, 1,4-bis(2-propynyloxy)- involves its interaction with specific molecular targets. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and material science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of propynyloxy groups.
1,4-Bis(2-hydroxyethoxy)-2-butyne: Another similar compound with hydroxyethoxy groups.
Uniqueness
2-Butyne, 1,4-bis(2-propynyloxy)- is unique due to its propynyloxy groups, which provide distinct reactivity and potential for various applications compared to its analogs .
Propriétés
Numéro CAS |
83469-21-0 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1,4-bis(prop-2-ynoxy)but-2-yne |
InChI |
InChI=1S/C10H10O2/c1-3-7-11-9-5-6-10-12-8-4-2/h1-2H,7-10H2 |
Clé InChI |
SDASYLROYWBPMO-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC#CCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


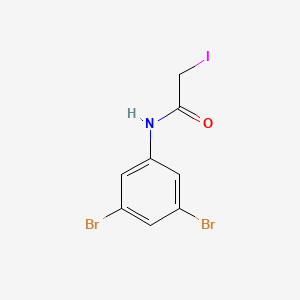
![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)
![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)



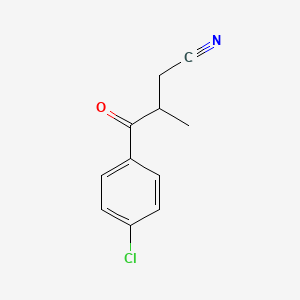
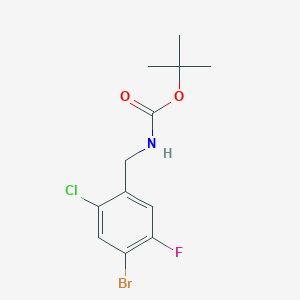
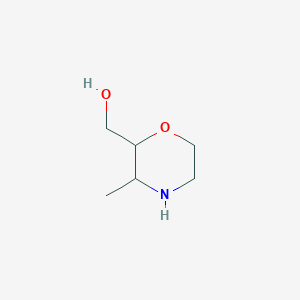
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)

